molecular formula C10H14O3 B1441487 4-Hydroxy-6-pentylpyran-2-one CAS No. 81017-02-9

4-Hydroxy-6-pentylpyran-2-one

Cat. No. B1441487
CAS RN: 81017-02-9
M. Wt: 182.22 g/mol
InChI Key: YIXLDRQOKWESBI-UHFFFAOYSA-N
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Description

4-Hydroxy-6-pentylpyran-2-one is a pyranone that is 2H-pyran-2-one in which the hydrogens at positions 4 and 6 are substituted by hydroxy and pentyl groups respectively . It has a molecular formula of C10H14O3 .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-pentylpyran-2-one consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 182.216 Da and the monoisotopic mass is 182.094299 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-6-pentylpyran-2-one include a melting point of 53-54 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

HIV-1 Protease Inhibition

4-Hydroxy-pyran-2-ones, including derivatives like 4-Hydroxy-6-pentylpyran-2-one, have been studied for their potential as inhibitors of HIV protease. These compounds, particularly those with specific substitutions at the 6 position of the pyrone, have shown promising inhibitory activity against HIV protease, making them valuable for research in antiviral therapies (Steinbaugh et al., 1996), (Tummino et al., 1994), (Tait et al., 1997).

Synthesis of Disaccharides and Other Compounds

These compounds have been used as synthons for the creation of various sugars and disaccharides. The ability to form glycosidic linkages between these pyranones and monosaccharides opens pathways for synthesizing a variety of disaccharides, which is significant in the study of carbohydrates and their applications (Grynkiewicz & Zamojski, 1978), (Grynkiewicz & Zamojski, 1979).

Corrosion Inhibition

Derivatives of 4-Hydroxy-pyran-2-one have been evaluated for their efficiency in inhibiting corrosion in metals like mild steel. Their effectiveness in various concentrations and temperatures, and their adherence to the Langmuir isotherm model, suggest potential applications in protecting metals from corrosion in acidic environments (Khattabi et al., 2019).

Synthesis of Oxacycles

The synthesis of oxacycles, like tetrahydro-4H-pyran-4-ones and hexahydro-6H-isochromen-6-ones, using derivatives of 4-Hydroxy-pyran-2-one demonstrates their utility in producing complex organic compounds. This research is vital for developing new methodologies in organic chemistry and pharmaceutical synthesis (Bera et al., 2021).

Development of Fluorescent Probes

Flavonols, structurally similar to 4-Hydroxy-6-pentylpyran-2-one, have been utilized in designing small-molecule fluorescent probes. Their unique dual emissions upon irradiation make them ideal for various sensing applications in biological and environmental contexts (Qin et al., 2021).

Pharmaceutical Synthesis

4-Hydroxy-pyran-2-one derivatives have been employed in the synthesis of compounds with potential pharmacological applications, including statin side chain intermediates. Their role in biocatalytic procedures highlights their significance in the pharmaceutical industry (Troiani et al., 2011).

Safety And Hazards

The safety information for 4-Hydroxy-6-pentylpyran-2-one includes several hazard statements: H315, H319, H335, H412 . Precautionary measures include P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-hydroxy-6-pentylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-3-4-5-9-6-8(11)7-10(12)13-9/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXLDRQOKWESBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715796
Record name 4-Hydroxy-6-pentyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-pentylpyran-2-one

CAS RN

81017-02-9
Record name 4-Hydroxy-6-pentyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-6-pentyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Awakawa, Y Sugai, K Otsutomo, S Ren… - …, 2013 - Wiley Online Library
… that of the sp 2 methine proton of 3-hexyl-4-hydroxy-6-pentylpyran-2-one (δ=5.97 ppm) rather than that of 5-hexyl-4-hydroxy-6-pentylpyran-2-one (δ=5.66 ppm), according to the report …

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